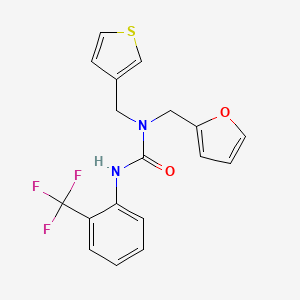

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of ureas, and its unique chemical structure makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Bioactivity against Pathogens

A study by Donlawson et al. (2020) synthesized a compound related to "1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea" and evaluated its bioactivity against various pathogens, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. The compound exhibited broad spectrum activity against all pathogens except Bacillus subtilis, suggesting potential for novel drug development.

Chemical Synthesis Methodologies

Novel Pyridine and Naphthyridine Derivatives

Abdelrazek et al. (2010) explored the synthesis of novel derivatives involving furan and thiophene units Abdelrazek et al., 2010. This study highlights the versatility of furan and thiophene moieties in synthesizing complex heterocyclic compounds.

Aza-Piancatelli Rearrangement

A research conducted by Reddy et al. (2012) demonstrated the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives Reddy et al., 2012. This method offers a streamlined approach to constructing complex heterocyclic structures with high selectivity and yield.

Material Science and Polymerization

Poly(thiophenylanilino) and Poly(furanylanilino) Polymers

Baldwin et al. (2008) reported on the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the application of these heteroaromatic units in creating materials with unique electronic properties Baldwin et al., 2008.

Facile Electrochemical Polymerization

Mo et al. (2015) explored the electrochemical polymerization of 2-(thiophen-2-yl)furan and its enhanced capacitance properties, demonstrating the potential of furan derivatives in supercapacitor applications Mo et al., 2015.

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-9-26-12-13)11-14-4-3-8-25-14/h1-9,12H,10-11H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJZZWMUQGHVEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)

![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)